molecular formula C24H15NO2 B11651432 2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11651432
M. Wt: 349.4 g/mol
InChI Key: XPTJTXGDAYKTLZ-UHFFFAOYSA-N
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Description

2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H15NO2/c26-23-18-8-2-4-14-5-3-9-19(22(14)18)24(27)25(23)20-13-12-16-11-10-15-6-1-7-17(20)21(15)16/h1-9,12-13H,10-11H2

InChI Key

XPTJTXGDAYKTLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Origin of Product

United States

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